
Latrepirdine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Latrepirdine has been reported to possess several properties that are potentially relevant to the treatment of neurodegenerative diseases. It has shown to protect cultured cells from the cytotoxicity of amyloid-β (Aβ) peptide, stabilize mitochondrial function and calcium homeostasis, modulate Aβ release from cultured cells, isolated intact nerve terminals, and from hippocampal neurons in living mouse brain, and promote neurogenesis in the murine hippocampus . It is also a potent activator of AMP-activated protein kinase (AMPK) .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Latrepirdine dihydrochloride is synthesized through a multi-step process involving the formation of the core pyridoindole structure. The synthesis typically begins with the condensation of 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: Latrepirdine dihydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Vergleich Mit ähnlichen Verbindungen
Latrepirdine dihydrochloride is unique in its multi-targeted approach to neuroprotection and cognitive enhancement. Similar compounds include:
Donepezil: An acetylcholine esterase inhibitor used in Alzheimer’s disease treatment.
Memantine: An NMDA receptor antagonist used in Alzheimer’s disease treatment.
Rivastigmine: Another acetylcholine esterase inhibitor used in Alzheimer’s disease treatment.
These compounds differ in their specific mechanisms of action and therapeutic applications, highlighting the uniqueness of this compound in targeting multiple pathways simultaneously .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Latrepirdine dihydrochloride involves the reaction of 2,3,6,7-tetrahydro-9H-imidazo[2,1-b]quinazolin-9-one with hydrochloric acid.", "Starting Materials": [ "2,3,6,7-tetrahydro-9H-imidazo[2,1-b]quinazolin-9-one", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,3,6,7-tetrahydro-9H-imidazo[2,1-b]quinazolin-9-one in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux temperature for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "Wash the solid with cold methanol and dry it under vacuum to obtain Latrepirdine dihydrochloride." ] } | |
CAS-Nummer |
14292-23-0 |
Molekularformel |
C21H26ClN3 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;hydrochloride |
InChI |
InChI=1S/C21H25N3.ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;/h4-7,12-13H,8-11,14H2,1-3H3;1H |
InChI-Schlüssel |
WGQCGOMSKOHLMD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



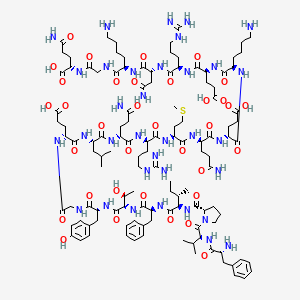
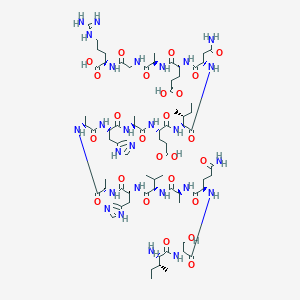
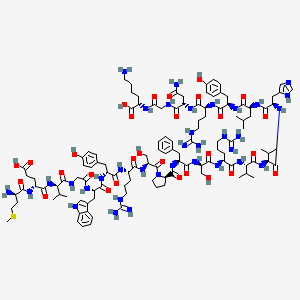
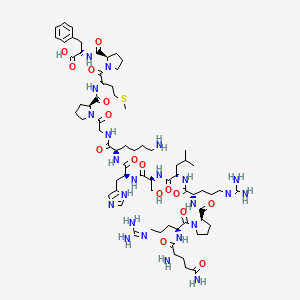

![sodium;(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate](/img/structure/B7886945.png)
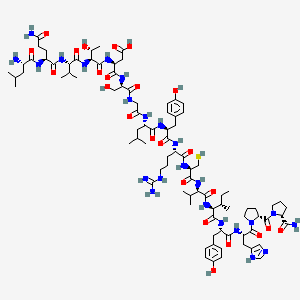
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-8,10,13-trimethyl-3-oxo-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B7886980.png)

![sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B7887000.png)



